molecular formula C14H11N3O4 B13680018 2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate

2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate

Cat. No.: B13680018
M. Wt: 285.25 g/mol
InChI Key: SGWLEKODNPOCLC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate typically involves the reaction of quinoline derivatives with 2,5-dioxopyrrolidin-1-yl carbamate. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) and NBS (N-bromosuccinimide) . The reaction is usually carried out at room temperature for a few hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl quinolin-4-ylcarbamate is unique due to its specific structure, which combines the quinoline and pyrrolidin-1-yl carbamate moieties

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) N-quinolin-4-ylcarbamate

InChI

InChI=1S/C14H11N3O4/c18-12-5-6-13(19)17(12)21-14(20)16-11-7-8-15-10-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16,20)

InChI Key

SGWLEKODNPOCLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)NC2=CC=NC3=CC=CC=C32

Origin of Product

United States

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